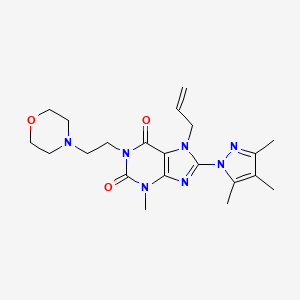
3-Methyl-1-(2-morpholin-4-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(2-morpholin-4-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C21H29N7O3 and its molecular weight is 427.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-Methyl-1-(2-morpholin-4-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several key components:
- Purine Derivative : The core structure is based on a purine skeleton which is known for its role in nucleic acid metabolism.
- Morpholine and Pyrazole Substituents : These groups are known to enhance solubility and biological activity.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 345.41 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this trihydropurine derivative exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown notable cytotoxic effects against various leukemia cell lines. The compound's structural features may contribute to its ability to inhibit cell proliferation and induce apoptosis.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | CC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Methyl-1-(...) | K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 | Induces apoptosis via G0 phase accumulation |
| 3-Methyl-1-(...) | CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 | Causes cell cycle arrest in G1 phase |
The biological activity of this compound may involve multiple mechanisms:
- Cell Cycle Arrest : Studies have shown that treatment with the compound leads to an increase in the population of cells in the G0 phase and a decrease in the S and G2/M phases, indicating effective cell cycle arrest.
- Induction of Apoptosis : The compound significantly increases the accumulation of apoptotic cells, suggesting a pro-apoptotic effect.
Antioxidant Properties
In addition to its anticancer activity, compounds with similar structures have demonstrated antioxidant properties. For example, research on related pyrazole derivatives indicates their potential to scavenge free radicals and protect against oxidative stress.
Other Biological Activities
The compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
Study 1: Anticancer Efficacy in Leukemia Models
In a controlled study involving K562 and CCRF-SB cell lines, treatment with the compound resulted in:
- Significant Reduction in Cell Viability : Notably lower CC₅₀ values compared to standard treatments.
- Cell Cycle Analysis : Flow cytometry results indicated substantial changes in cell cycle distribution post-treatment.
Study 2: Antioxidant Activity Assessment
A separate investigation evaluated the antioxidant capacity of similar pyrazole derivatives. The results indicated:
- Effective Radical Scavenging : Compounds demonstrated significant inhibition of lipid peroxidation.
- Mechanistic Insights : The antioxidant mechanism was attributed to the presence of electron-rich pyrazole rings.
特性
IUPAC Name |
3-methyl-1-(2-morpholin-4-ylethyl)-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O3/c1-6-7-26-17-18(22-20(26)28-16(4)14(2)15(3)23-28)24(5)21(30)27(19(17)29)9-8-25-10-12-31-13-11-25/h6H,1,7-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVBKOIVMRTMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CCN4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














